molecular formula C19H21NO5 B13703020 Z-L-Thr(OBzl)-OH

Z-L-Thr(OBzl)-OH

Cat. No.: B13703020
M. Wt: 343.4 g/mol
InChI Key: FVKJXAYBJIAXAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-threonine alpha-benzyl ester typically involves the esterification of L-threonine with benzyl alcohol in the presence of a protecting group such as benzyloxycarbonyl (Z). The reaction is carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of Z-L-threonine alpha-benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Z-L-threonine alpha-benzyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-L-threonine alpha-benzyl ester is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In studies involving protein synthesis and enzyme activity.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of fine chemicals and specialty reagents

Mechanism of Action

The mechanism of action of Z-L-threonine alpha-benzyl ester involves its role as a protected amino acid derivative. The benzyloxycarbonyl (Z) group protects the amino group during chemical reactions, allowing for selective modifications at other sites. This protection is crucial in peptide synthesis, where selective deprotection and coupling reactions are required .

Comparison with Similar Compounds

Similar Compounds

    Z-L-serine alpha-benzyl ester: Similar in structure but with a different side chain.

    Z-L-valine alpha-benzyl ester: Another protected amino acid derivative with a different side chain.

    Z-L-alanine alpha-benzyl ester: Similar protecting group but with a simpler side chain.

Uniqueness

Z-L-threonine alpha-benzyl ester is unique due to its specific side chain, which includes a hydroxyl group. This hydroxyl group allows for additional chemical modifications and interactions, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKJXAYBJIAXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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